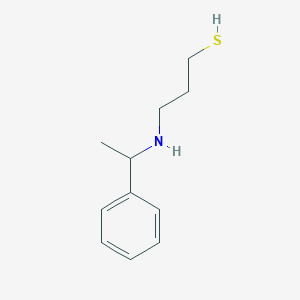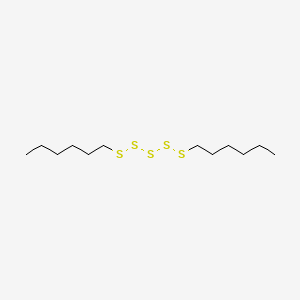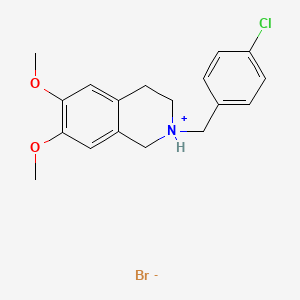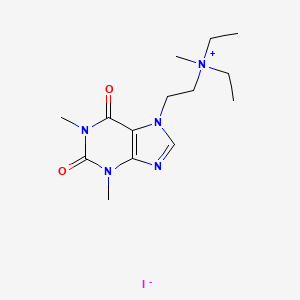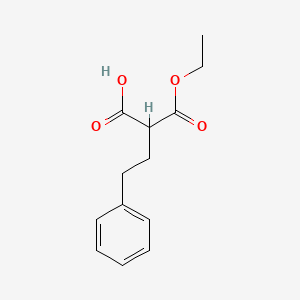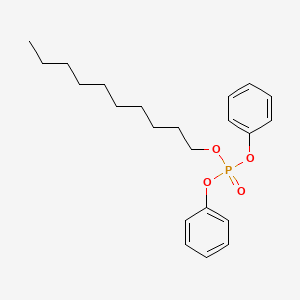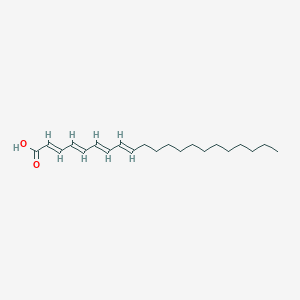
Heneicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heneicosatetraenoic acid is a polyunsaturated fatty acid with the molecular formula C21H34O2. It is characterized by the presence of four double bonds in its carbon chain, making it a member of the polyunsaturated fatty acids family. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heneicosatetraenoic acid can be synthesized through the desaturation of dihomo-gamma-linolenic acid (DGLA) using delta-17 desaturase enzymes.
Industrial Production Methods
The industrial production of this compound can be achieved through the genetic engineering of microorganisms such as Mucor circinelloides. By overexpressing specific desaturase genes, these microorganisms can be engineered to produce this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Heneicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxy and hydroxy derivatives.
Reduction: The reduction of this compound can result in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, hydrogen peroxide, and various oxidizing agents.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are commonly used.
Substitution: Halogenating agents and hydroxylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxy and hydroxy derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated and hydroxylated derivatives.
Scientific Research Applications
Heneicosatetraenoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various complex molecules.
Biology: It is studied for its role in cellular signaling and membrane structure.
Medicine: Research is being conducted on its potential anti-inflammatory and cardioprotective effects.
Industry: It is used in the production of specialized lipids and as a component in nutritional supplements
Mechanism of Action
Heneicosatetraenoic acid exerts its effects through various molecular targets and pathways. It is involved in the modulation of enzyme activities, such as lipoxygenases and cyclooxygenases, which play a role in the metabolism of fatty acids. Additionally, it can influence cellular signaling pathways, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Eicosatetraenoic acid: A polyunsaturated fatty acid with 20 carbon atoms and four double bonds.
Docosahexaenoic acid: A polyunsaturated fatty acid with 22 carbon atoms and six double bonds.
Arachidonic acid: A polyunsaturated fatty acid with 20 carbon atoms and four double bonds.
Uniqueness
Heneicosatetraenoic acid is unique due to its specific carbon chain length and the position of its double bonds.
Properties
Molecular Formula |
C21H34O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-henicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h13-20H,2-12H2,1H3,(H,22,23)/b14-13+,16-15+,18-17+,20-19+ |
InChI Key |
FKUZSZSHDNEWMR-OOHUXFJYSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCC=CC=CC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


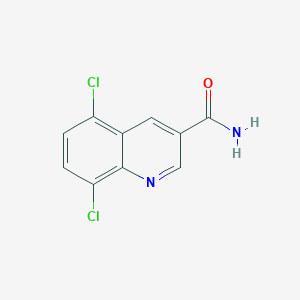

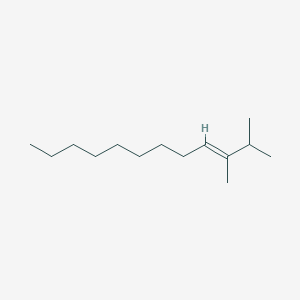

![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)


